molecular formula C8H9BrS B6327513 (3-Bromo-2-methylphenyl)(methyl)sulfane CAS No. 871352-93-1

(3-Bromo-2-methylphenyl)(methyl)sulfane

Cat. No. B6327513
M. Wt: 217.13 g/mol
InChI Key: PMIZPRVWHWOHMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(3-Bromo-2-methylphenyl)(methyl)sulfane” is 1S/C8H9BrS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 . This indicates that the molecule consists of a bromo-methylphenyl group and a sulfane group.


Physical And Chemical Properties Analysis

“(3-Bromo-2-methylphenyl)(methyl)sulfane” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Organic Synthesis: A study by Carcanague et al. (2002) demonstrated the use of bromophenyl and methylsulfane derivatives in the synthesis of compounds with potent activities against the gastric pathogen Helicobacter pylori. This research illustrates the potential for such compounds in developing new anti-bacterial agents (Carcanague et al., 2002).

Materials Science

  • High-Performance Materials: Tapaswi et al. (2015) synthesized transparent aromatic polyimides using thiophenyl-substituted benzidines, derived from compounds similar to "(3-Bromo-2-methylphenyl)(methyl)sulfane," showing applications in creating materials with high refractive indices and small birefringence. These materials are crucial for optoelectronic devices and other advanced technological applications (Tapaswi et al., 2015).

Organic Chemistry and Catalysis

  • Catalysis and Organic Reactions: Research by Tayebi et al. (2011) utilized sulfuric acid derivatives, including those related to methylsulfane groups, as recyclable catalysts for synthesizing complex organic molecules. This demonstrates the utility of such compounds in facilitating environmentally friendly chemical reactions (Tayebi et al., 2011).

Photoredox Catalysis

  • Synthesis of Heterocycles: A study by Yan et al. (2018) explored the use of photoredox catalysis involving methyl(phenyl)sulfane derivatives for synthesizing benzothiophenes and benzoselenophenes. This research underscores the role of such compounds in developing novel photoredox catalytic methods for constructing heterocyclic compounds (Yan et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-bromo-2-methyl-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIZPRVWHWOHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-methylphenyl)(methyl)sulfane

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-fluoro-2-methylbenzene (2.0 g, 10.6 mmol) in N,N-dimethylformamide (10 ml) was added sodium methanethiolate (0.85 g, 11.7 mmol) and the mixture was stirred for 15 min at 150° C. After cooling, aqueous sodium carbonate (10%, 50 ml) was added and the phases were separated. The aqueous phase was extracted with ethylacetate (2×50 ml) and the combined organic phases was dried (MgSO4) and evaporated under reduced pressure to give an oil. The residue was purified by flash column chromatography (isooctane) to give the title compound (1.33 g). MS m/z (relative intensity, 70 eV) 218 (M+, 98), 216 (M+, 92), 202 (26), 200 (26), 122 (bp), 121 (56).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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